5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole
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Overview
Description
5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is a complex organic compound that features a unique structure combining dibenzo[b,d]thiophene, fluorophenyl, and phenyl groups with an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactionsKey reagents and catalysts such as palladium, copper, and specific ligands are often employed to facilitate these transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring proper handling and disposal of reagents and by-products to meet environmental and safety regulations .
Chemical Reactions Analysis
Types of Reactions
5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Employed in the synthesis of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole exerts its effects depends on its application. In organic electronics, its mechanism involves the efficient transfer of electrons or holes, facilitated by its conjugated structure. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through specific binding interactions, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophene: A simpler structure lacking the imidazole and fluorophenyl groups.
4-Phenyl-1H-imidazole: Contains the imidazole core but lacks the dibenzo[b,d]thiophene and fluorophenyl groups.
2-(4-Fluorophenyl)-4-phenyl-1H-imidazole: Similar but without the dibenzo[b,d]thiophene group.
Uniqueness
5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole is unique due to its combination of structural elements, which confer specific electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
Molecular Formula |
C27H17FN2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-dibenzothiophen-3-yl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H17FN2S/c28-20-13-10-18(11-14-20)27-29-25(17-6-2-1-3-7-17)26(30-27)19-12-15-22-21-8-4-5-9-23(21)31-24(22)16-19/h1-16H,(H,29,30) |
InChI Key |
PGVOFOFYWOPDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)C6=CC=CC=C6S5 |
Origin of Product |
United States |
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